molecular formula C7H6BrN3 B1376266 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 54230-90-9

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1376266
CAS No.: 54230-90-9
M. Wt: 212.05 g/mol
InChI Key: DWOFCCIXSLDUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with a molecular weight of 212.05 . It has a solid physical form and is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound , involves aromatic nucleophilic substitution . The process involves reacting 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H6BrN3 . It contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazolo[4,3-a]quinoxaline derivatives have been found to react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 212.05 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Structural Characterization

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine and related compounds have been synthesized and structurally characterized. A study by El-Kurdi et al. (2021) demonstrated the efficient synthesis of triazolopyridines, including variants of the compound , using oxidative cyclization. These compounds were then characterized using various techniques such as NMR, FTIR, MS, and X-ray diffraction, providing detailed insights into their molecular structures (El-Kurdi et al., 2021).

Biological Activities and Applications

Research has also explored the biological activities of these compounds. For instance, Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and found that some derivatives displayed significant antifungal and insecticidal activities. This indicates potential applications in agriculture and pest control (Xu et al., 2017).

Chemical Properties and Reactions

The compound's chemical reactivity and applications in synthesis have been a focal point of research as well. Tang et al. (2014) studied the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to this compound. Their research highlights the compound's utility as a synthetic intermediate, especially for applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, showcasing its versatility in chemical synthesis (Tang et al., 2014).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting CDK activity . This compound also affects cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound has been shown to influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene transcription . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK activity and prolonged cell cycle arrest . The compound’s efficacy may diminish over time due to potential degradation or cellular adaptation mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This distribution pattern influences its bioavailability and overall efficacy in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, it can be transported into the nucleus, where it affects gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity within the cell .

Properties

IUPAC Name

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFCCIXSLDUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 0.17 g (0.74 mmol) of N-(3-bromopyridin-2-yl)acetohydrazide from step A above in 40 mL of anhydrous toluene was added 3 mL of glacial acetic acid and the resulting mixture was heated to reflux for 20 h employing a Dean-Stark trap. The reaction mixture was cooled to ambient temperature then evaporated to dryness in vacuo to afford the title compound (0.13 g, 84%) LC-MS: m/z (ES) 212, 214 (MH)+.
Name
N-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 0.17 g (0.74 mmol) of N′-(3-bromopyridin-2-yl)acetohydrazide from step A above in 40 mL of anhydrous toluene was added 3 mL of glacial acetic acid and the resulting mixture was heated to reflux for 20 h employing a Dean-Stark trap. The reaction mixture was cooled to ambient temperature then evaporated to dryness in vacuo to afford the title compound (0.13 g, 84%) LC-MS: m/z (ES) 212, 214 (MH)−.
Name
N′-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 3
Reactant of Route 3
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 4
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 5
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 6
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.